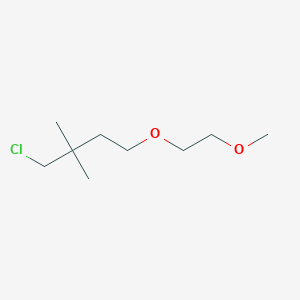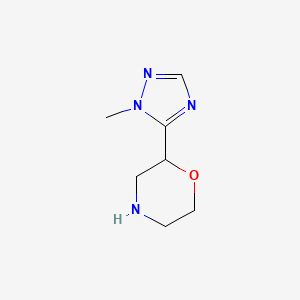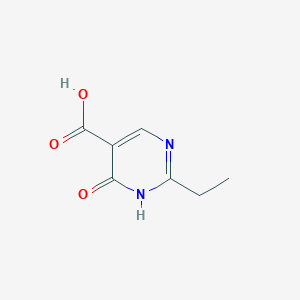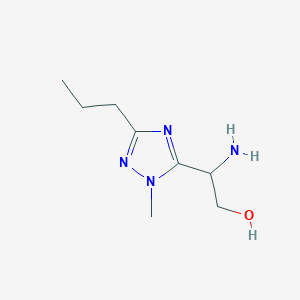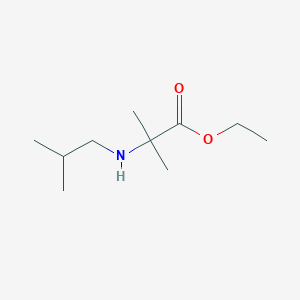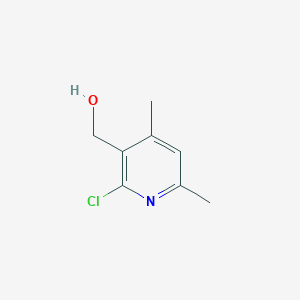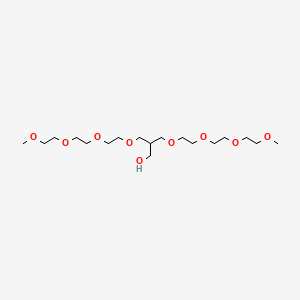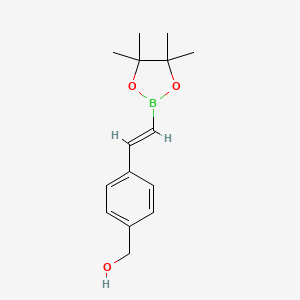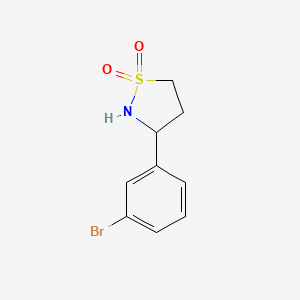![molecular formula C13H14FI B13645653 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the fluorophenyl and iodo groups. One common method involves the use of radical reactions or nucleophilic addition to the [1.1.1]propellane core . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods are advantageous as they provide a consistent and high-throughput means of producing the compound, which is essential for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: The presence of the bicyclo[1.1.1]pentane core makes it suitable for radical reactions, which can lead to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
- Ethyl 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[11The combination of these elements with the bicyclo[1.1.1]pentane core makes it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H14FI |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2 |
InChI-Schlüssel |
DDEWPHIPGLKQJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)CCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



